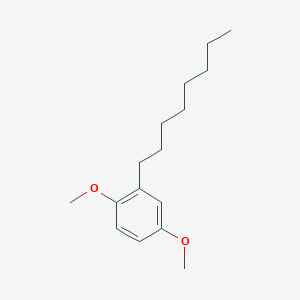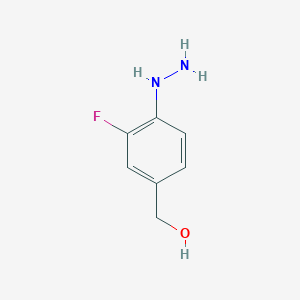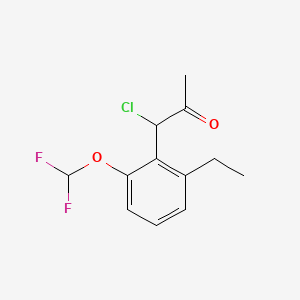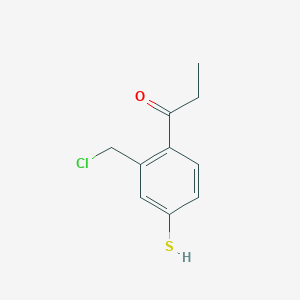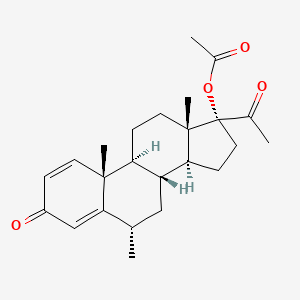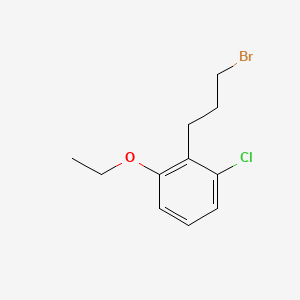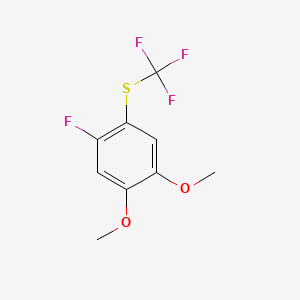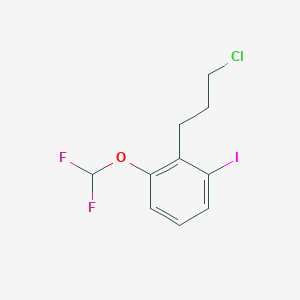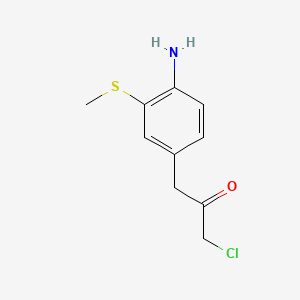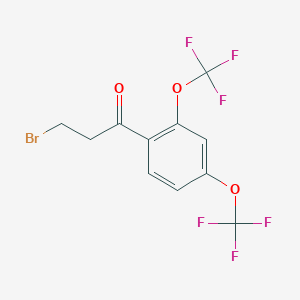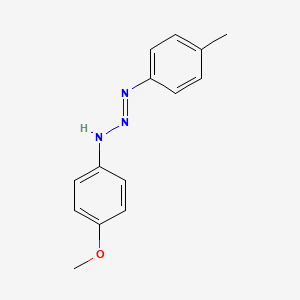
(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is a member of the triazene family, which are organic compounds containing the functional group -N=N-N-. These compounds are known for their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production methods for triazene compounds generally involve large-scale diazotization and coupling reactions. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to azo compounds.
Reduction: Formation of hydrazines.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, triazene compounds are used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology
In biological research, triazene derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA.
Medicine
Some triazene compounds are used in chemotherapy for treating certain types of cancer, such as melanoma.
Industry
In industry, triazene compounds are used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of triazene compounds often involves the formation of reactive intermediates that can interact with biological molecules. For example, in medicinal applications, triazene compounds can alkylate DNA, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Triazene, 3-(4-methoxyphenyl)-1-(4-chlorophenyl)-
- 1-Triazene, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-
Uniqueness
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other triazene compounds.
Properties
CAS No. |
10153-22-7 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)15-17-16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
RWDMOOXRHNPNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


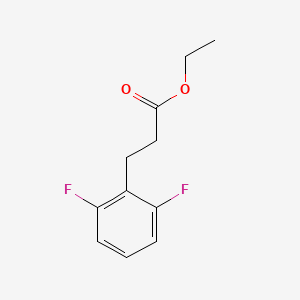
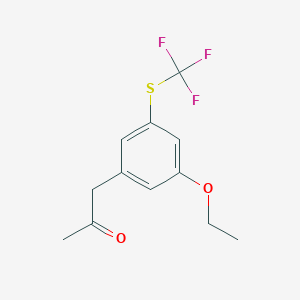
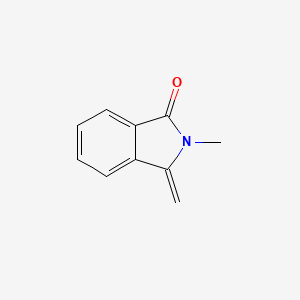
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
